4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(naphthalen-2-yl)-N-phenylbenzamide
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Overview
Description
4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE is a complex organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE typically involves multi-step organic reactions. One common route might include:
Formation of the Isoindole Core: Starting from phthalic anhydride, the isoindole core can be synthesized through a condensation reaction with an amine.
Coupling Reactions: The final compound can be formed by coupling the brominated isoindole with naphthalene and phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for catalyst selection, solvent optimization, and reaction scaling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with similar core structure.
N-Phenylphthalimide: Another analog with a phenyl group attached to the nitrogen.
Naphthalimide: Contains a naphthalene ring fused to the phthalimide core.
Uniqueness
4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE is unique due to the presence of both naphthalene and phenyl groups, along with a brominated isoindole core. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H19BrN2O3 |
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Molecular Weight |
547.4 g/mol |
IUPAC Name |
4-(5-bromo-1,3-dioxoisoindol-2-yl)-N-naphthalen-2-yl-N-phenylbenzamide |
InChI |
InChI=1S/C31H19BrN2O3/c32-23-13-17-27-28(19-23)31(37)34(30(27)36)25-14-11-21(12-15-25)29(35)33(24-8-2-1-3-9-24)26-16-10-20-6-4-5-7-22(20)18-26/h1-19H |
InChI Key |
ZVDRPYAUZPUIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)Br |
Origin of Product |
United States |
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